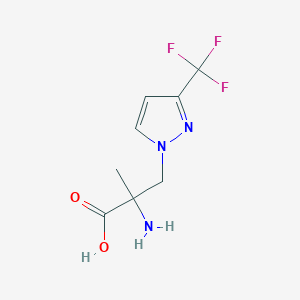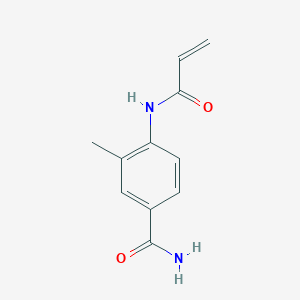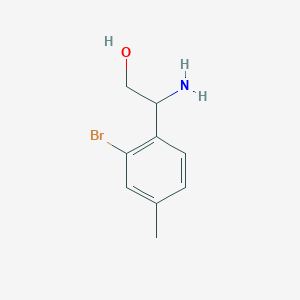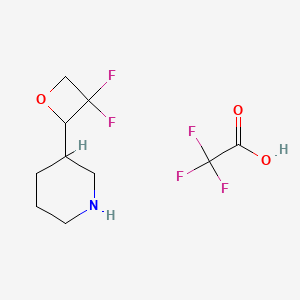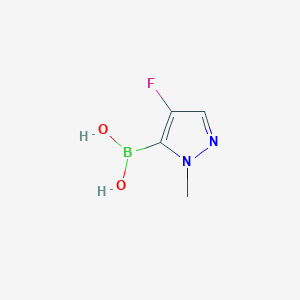
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid is a boronic acid derivative with the molecular formula C4H6BFN2O2 and a molecular weight of 143.91 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid typically involves the reaction of 4-fluoro-1-methyl-1H-pyrazole with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxy-1-methyl-1H-pyrazol-5-ylboronic acid, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-methyl-1H-pyrazol-5-ylmethanol: This compound is similar in structure but has a hydroxyl group instead of a boronic acid group.
5-Fluoro-1-methyl-pyrazol-4-yl-substituted nitronyl nitroxide radical: This compound has a similar pyrazole core but with different substituents.
Uniqueness
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid is unique due to its boronic acid group, which provides distinct reactivity and applications compared to its analogs. This makes it particularly valuable in Suzuki-Miyaura coupling reactions and in the development of boron-containing pharmaceuticals and materials.
Properties
Molecular Formula |
C4H6BFN2O2 |
|---|---|
Molecular Weight |
143.91 g/mol |
IUPAC Name |
(4-fluoro-2-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C4H6BFN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2,9-10H,1H3 |
InChI Key |
ATOITQRHQYCIHC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NN1C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate](/img/structure/B13552040.png)
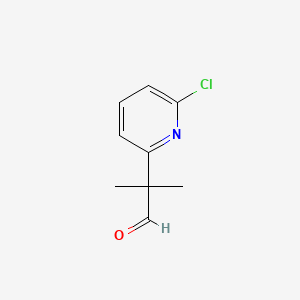
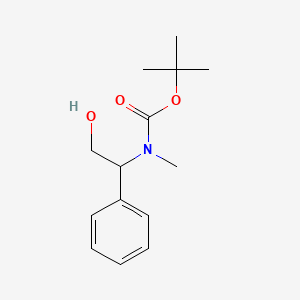
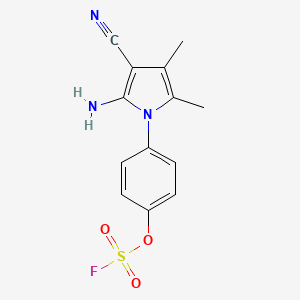

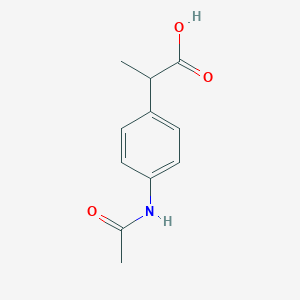
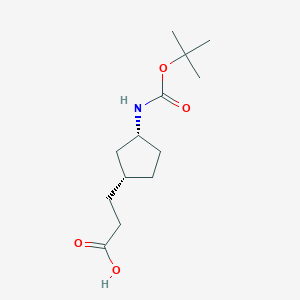
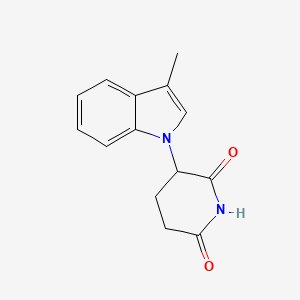
![4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13552095.png)
